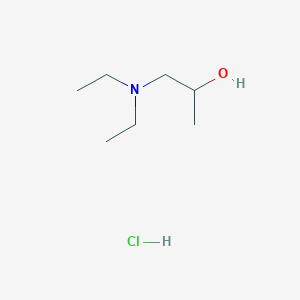

2-Chloropropyl(diethyl)amine hydrochloride

Description

Context within Chloroalkylamine Chemistry

Chloroalkylamines are a class of organic compounds that feature a chlorine atom attached to an alkyl chain, which in turn is bonded to a nitrogen atom. The reactivity of these compounds is largely dictated by the interplay between the electrophilic carbon atom bearing the chlorine and the nucleophilic nitrogen atom. In many instances, the nitrogen atom can participate in an intramolecular reaction to form a strained, three-membered aziridinium (B1262131) ion. This intermediate is highly susceptible to nucleophilic attack, making chloroalkylamines effective alkylating agents.

The general synthesis of β-chloroalkylamines often involves the chlorination of the corresponding β-amino alcohol. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). These reagents effectively replace the hydroxyl group of the amino alcohol with a chlorine atom. The resulting chloroalkylamine is often isolated as its hydrochloride salt to improve stability and ease of handling.

Significance as a Synthetic Intermediate and Reagent

2-Chloropropyl(diethyl)amine hydrochloride serves as a valuable synthetic intermediate and reagent in organic synthesis. Its primary role is that of an alkylating agent, where it can introduce the 2-(diethylamino)propyl group to a variety of nucleophiles. The presence of the tertiary amine functionality can also influence the course of reactions, and in some cases, can be leveraged for further chemical modifications.

The reactivity of this compound allows for the formation of new carbon-heteroatom and carbon-carbon bonds. Nucleophiles such as amines, thiols, and carbanions can displace the chloride ion in a nucleophilic substitution reaction. This reactivity makes it a useful building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, the related compound 2-chloro-N,N-diethylethylamine hydrochloride is utilized in the synthesis of substituted oxindoles and dinitrobenzimidazoles with potential biological activities. While specific, extensively documented applications of this compound in the synthesis of bioactive molecules are not as prevalent in the available literature, its structural similarity to other reactive chloroalkylamines suggests its potential utility in similar synthetic strategies.

Below is a data table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | N-(2-chloropropyl)-N-ethylethanamine;hydrochloride |

| Molecular Formula | C₇H₁₇ClN · HCl |

| Molecular Weight | 186.13 g/mol |

| CAS Number | 428-40-0 |

| Appearance | Solid (form may vary) |

| Canonical SMILES | CCN(CC)CC(C)Cl.Cl |

| InChI | InChI=1S/C7H16ClN.ClH/c1-4-9(5-2)6-7(3)8;/h7H,4-6H2,1-3H3;1H |

| InChIKey | QOHJWGXVMZSTAZ-UHFFFAOYSA-N |

Note: Some physical properties such as melting and boiling points are not consistently reported in publicly available databases and have been omitted to maintain scientific accuracy.

Detailed research findings on the specific applications of this compound are limited in widely accessible scientific literature. However, the fundamental principles of chloroalkylamine chemistry provide a strong basis for its potential applications. The compound's ability to act as an electrophile in substitution reactions makes it a candidate for the synthesis of a variety of organic structures. For example, its reaction with a primary or secondary amine would lead to the formation of a diamine structure. Similarly, reaction with a thiol would yield a thioether. These transformations are fundamental in the construction of more elaborate molecular architectures.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

869-25-0 |

|---|---|

Molecular Formula |

C7H17Cl2N |

Molecular Weight |

186.12 g/mol |

IUPAC Name |

2-chloro-N,N-diethylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C7H16ClN.ClH/c1-4-9(5-2)6-7(3)8;/h7H,4-6H2,1-3H3;1H |

InChI Key |

WNKXRJOYUCAQLE-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(C)O.Cl |

Canonical SMILES |

CCN(CC)CC(C)Cl.Cl |

Other CAS No. |

93151-77-0 869-25-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloropropyl Diethyl Amine Hydrochloride

Direct Synthesis Routes

Direct synthesis methods provide the most straightforward pathways to obtaining 2-Chloropropyl(diethyl)amine hydrochloride. These routes involve the formation of the carbon-nitrogen bond or the conversion of a hydroxyl group to a chloride in a precursor molecule.

This synthetic approach involves the reaction of a secondary amine, diethylamine (B46881), with a suitable halogenated propane (B168953) derivative. A common precursor for this reaction is 1,2-dichloropropane. In this nucleophilic substitution reaction, the diethylamine acts as the nucleophile, displacing one of the chlorine atoms on the propane backbone.

The reaction typically proceeds by mixing diethylamine with 1,2-dichloropropane. The reaction can be carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction towards the formation of the desired product. The initial product is the free base, 2-chloro-N,N-diethylpropan-1-amine, which is then converted to its stable hydrochloride salt by treatment with hydrochloric acid.

Table 1: Amination Reaction Overview

| Reactant A | Reactant B | Key Product (Free Base) | Final Product |

|---|

A widely employed and effective method for synthesizing this compound is the chlorination of its corresponding alcohol precursor, 1-(diethylamino)propan-2-ol. nih.gov This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being one of the most common and efficient. chemicalbook.comlibretexts.org

The reaction involves the treatment of 1-(diethylamino)propan-2-ol with thionyl chloride. libretexts.org The hydroxyl group of the alcohol attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and a subsequent nucleophilic attack by the chloride ion results in the displacement of the chlorosulfite group, yielding the desired 2-chloropropyl(diethyl)amine. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. libretexts.orgyoutube.com The resulting amine is then isolated as its hydrochloride salt.

This method is advantageous due to its high yield and the clean nature of the reaction, as the inorganic byproducts are easily removed. libretexts.org

Optimized Reaction Conditions and Process Development

Optimizing reaction conditions is crucial for maximizing yield, ensuring high purity, and developing scalable, cost-effective manufacturing processes. Key areas of focus include the choice of solvents, the use of catalysts, and the implementation of controlled environments.

The choice of solvent can significantly influence the rate and outcome of the synthesis. For the chlorination of alcohols with thionyl chloride, reactions can be performed in various inert solvents such as benzene, toluene, xylene, or chlorinated hydrocarbons like dichloroethane. chemicalbook.comgoogle.com In some cases, the reaction is carried out without a solvent, using an excess of thionyl chloride as both reactant and solvent. google.com

Catalysts are often employed to enhance the reaction rate and improve efficiency. For instance, small amounts of N,N-dimethylformamide (DMF) can catalyze the chlorination reaction with thionyl chloride. google.com However, the use of DMF can lead to the formation of carcinogenic byproducts, necessitating careful consideration and alternative approaches. google.com Other catalysts, such as triphenylphosphine (B44618) oxide, have also been shown to be effective in the chlorination of alcohols. google.com In some processes, aliphatic carboxylic acids are used in substoichiometric amounts to facilitate the reaction between the alcohol hydrochloride and thionyl chloride. google.com Bases like pyridine (B92270) or triethylamine (B128534) may also be used to neutralize the generated HCl and facilitate the reaction. youtube.comresearchgate.net

Table 2: Common Solvents and Catalysts

| Synthesis Route | Solvents | Catalysts / Additives |

|---|---|---|

| Chlorination with SOCl₂ | Dichloroethane, Benzene, Toluene | N,N-Dimethylformamide (DMF), Pyridine, Triphenylphosphine oxide, Aliphatic Carboxylic Acids |

Maintaining a controlled environment is essential for both safety and product quality. Reactions involving thionyl chloride are typically performed under anhydrous conditions, as the reagent reacts readily with water. Temperature control is also critical; reactions are often initiated at lower temperatures and may be heated to reflux to ensure completion. chemicalbook.com

Purity enhancement is a key step in the manufacturing process. After the reaction is complete, various strategies are employed to isolate and purify the product. These can include:

Filtration: To remove any solid byproducts or unreacted starting materials. environmentclearance.nic.in

Distillation: The crude product can be purified by distillation, often under reduced pressure, to remove solvents and other volatile impurities. environmentclearance.nic.in

Recrystallization: This is a common method for purifying the final hydrochloride salt. The crude salt is dissolved in a suitable solvent mixture (e.g., acetone-methanol) and allowed to crystallize, leaving impurities behind in the solution. semanticscholar.org

Washing: The filtered product is often washed with a cold solvent, such as diethyl ether, to remove residual impurities. semanticscholar.org

The purity of the final product is often assessed using techniques like High-Performance Liquid Chromatography (HPLC) to ensure it meets the required specifications. google.com

Scaling up the synthesis of this compound for industrial production requires careful consideration of several factors. google.com The cost and availability of raw materials are paramount. For example, while thionyl chloride is highly effective, its cost and the corrosive nature of the byproducts (SO₂ and HCl) must be managed. google.com Alternative chlorinating agents, such as industrial byproduct hydrogen chloride, might be considered to reduce costs. google.com

Process safety is another critical concern. The evolution of toxic and corrosive gases like SO₂ and HCl necessitates the use of closed reactor systems and scrubbers to neutralize these off-gases. environmentclearance.nic.in Efficient heat management is also crucial, as these reactions can be exothermic.

Finally, waste management and environmental impact are important considerations. The development of processes that minimize waste and allow for the recycling of solvents and catalysts is a key goal in industrial chemical production. The filtration and proper disposal or recycling of inorganic salts produced as byproducts are also necessary steps in a large-scale process. environmentclearance.nic.in

Reaction Mechanisms and Chemical Reactivity

Nucleophilic Substitution Reactions

Nucleophilic substitution is a predominant reaction pathway for 2-Chloropropyl(diethyl)amine hydrochloride, proceeding through both intramolecular and intermolecular routes. These reactions are central to its utility as a synthetic building block and its mechanism of action as an alkylating agent.

A key feature of the reactivity of 2-Chloropropyl(diethyl)amine and related β-haloalkylamines is their propensity to undergo intramolecular cyclization to form a highly reactive three-membered heterocyclic cation known as an aziridinium (B1262131) ion. This process is an example of neighboring group participation, where the lone pair of electrons on the nitrogen atom acts as an internal nucleophile, displacing the chloride leaving group.

The formation of the diethylpropyl aziridinium ion from 2-Chloropropyl(diethyl)amine is a rapid and reversible process. The rate of this cyclization is influenced by factors such as the solvent and the substitution pattern of the amine. This intramolecular reaction is a critical first step in many of the compound's subsequent reactions, as the strained aziridinium ring is highly susceptible to nucleophilic attack. The formation of this intermediate is analogous to the activation of nitrogen mustards, which generate highly electrophilic aziridinium cations. nih.gov

The general mechanism for the formation of the aziridinium ion can be depicted as follows: Step 1: Intramolecular nucleophilic attack by the nitrogen atom on the carbon bearing the chlorine atom. Step 2: Displacement of the chloride ion to form the cyclic aziridinium ion.

This cyclization process is crucial as it transforms a relatively weak electrophile (the 2-chloropropyl group) into a much more potent alkylating agent (the aziridinium ion).

Once formed, the highly strained and electrophilic aziridinium ion is readily attacked by a wide range of external nucleophiles. This intermolecular nucleophilic attack results in the opening of the aziridinium ring and the formation of a new covalent bond between the nucleophile and one of the ring carbons. The regioselectivity of the ring-opening can be influenced by steric and electronic factors.

Common nucleophiles that can react with the aziridinium ion derived from this compound include:

Amines: Primary and secondary amines can act as nucleophiles, leading to the formation of diamine structures. These reactions are fundamental in the synthesis of more complex polyamine compounds. chemguide.co.uklibretexts.org

Thiols and Thiolates: Sulfur-based nucleophiles, such as thiols and their conjugate bases (thiolates), are generally potent nucleophiles and react readily with the aziridinium intermediate. masterorganicchemistry.comnih.gov This reactivity is utilized in the synthesis of various sulfur-containing organic molecules.

Alkoxides: Alkoxide ions, the conjugate bases of alcohols, can also open the aziridinium ring to form amino ethers.

The general mechanism for intermolecular nucleophilic attack involves the approach of the nucleophile to one of the carbon atoms of the aziridinium ring, leading to the cleavage of a carbon-nitrogen bond and the formation of the final product. The reaction typically proceeds via an S(_N)2-type mechanism.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group |

|---|---|---|

| Amine | R-NH₂ | Substituted Diamine |

| Thiol/Thiolate | R-SH / R-S⁻ | Amino Thioether |

| Alkoxide | R-O⁻ | Amino Ether |

Alkylating Agent Activity and Mechanism

The ability of this compound to act as an alkylating agent is directly linked to the formation of the aziridinium ion. Alkylating agents are compounds that can introduce an alkyl group into a nucleophilic substrate. In a biological context, this can include the alkylation of important biomolecules such as DNA.

The mechanism of alkylation by this compound proceeds through the aforementioned formation of the aziridinium ion, which then serves as the proximate alkylating species. The high electrophilicity of the aziridinium ring allows it to react with nucleophilic sites on various molecules. For instance, nitrogen mustards, which are structurally related, exert their cytotoxic effects by alkylating the N7 position of guanine (B1146940) bases in DNA. nih.gov This alkylation can lead to DNA damage and interfere with cellular replication processes.

The sequence of events for alkylation can be summarized as:

Intramolecular cyclization of 2-Chloropropyl(diethyl)amine to form the reactive aziridinium ion.

Nucleophilic attack by a substrate (e.g., a nucleophilic site on a biomolecule) on a carbon atom of the aziridinium ring.

Ring-opening of the aziridinium ion and covalent attachment of the diethylaminopropyl group to the substrate.

Amine-Based Reactivity

The tertiary amine functionality in this compound also imparts specific reactive properties to the molecule, including salt formation and susceptibility to N-dealkylation.

As an amine, 2-Chloropropyl(diethyl)amine is basic and readily reacts with acids to form ammonium (B1175870) salts. The commercially available form is the hydrochloride salt, which is more stable and easier to handle than the free base. The formation of the hydrochloride salt occurs through the reaction of the tertiary amine with hydrochloric acid.

This salt formation is a reversible acid-base reaction. The protonated amine in the hydrochloride salt can be neutralized by treatment with a stronger base to regenerate the free amine. The ability to form salts is a characteristic property of amines and is important for their purification, formulation, and in some cases, their reactivity. chemguide.co.uk Quaternary ammonium salts can also be synthesized from tertiary amines through reaction with alkyl halides. nih.govresearchgate.netgoogle.comgoogleapis.comtaylorandfrancis.com

| Reactant Acid | Resulting Salt | General Reaction Type |

|---|---|---|

| Hydrochloric Acid (HCl) | This compound | Acid-Base Neutralization |

| Sulfuric Acid (H₂SO₄) | 2-Chloropropyl(diethyl)amine sulfate | Acid-Base Neutralization |

| Nitric Acid (HNO₃) | 2-Chloropropyl(diethyl)amine nitrate | Acid-Base Neutralization |

N-dealkylation is a chemical transformation that involves the removal of an alkyl group from a nitrogen atom. For tertiary amines like 2-Chloropropyl(diethyl)amine, this process can occur through various mechanisms, often involving oxidation. nih.govdntb.gov.uaresearchgate.nettaylorandfrancis.com

One common method for the N-dealkylation of tertiary amines is the von Braun reaction, which utilizes cyanogen (B1215507) bromide. This reaction proceeds through a quaternary cyanoammonium intermediate that subsequently decomposes to an alkyl bromide and a disubstituted cyanamide (B42294). The cyanamide can then be hydrolyzed to the secondary amine. nih.gov

Another approach involves the use of chloroformates, such as ethyl chloroformate, to form a carbamate (B1207046) intermediate, which can then be cleaved to yield the secondary amine. nih.gov

Catalytic methods for N-dealkylation have also been developed, often employing transition metal catalysts like palladium or copper. nih.govresearchgate.net These reactions typically proceed through oxidative pathways. mdpi.comnih.gov

The N-dealkylation of 2-Chloropropyl(diethyl)amine would result in the formation of N-(2-chloropropyl)ethylamine, a secondary amine. This transformation can be a significant metabolic pathway for related compounds in biological systems and is also a useful synthetic tool for modifying the substitution pattern of amines. nih.govdntb.gov.uaresearchgate.nettaylorandfrancis.com

Other Reactive Pathways (e.g., Oxidation, Reduction)

Beyond N-oxidation, this compound can participate in other oxidation and reduction reactions, targeting either the amine or the alkyl chloride moiety.

Oxidation:

While N-oxidation is the most common oxidative pathway for tertiary amines, under more vigorous conditions or with specific catalytic systems, oxidation at the carbon atoms alpha to the nitrogen can occur. This can lead to N-dealkylation, a process that removes an alkyl group from the amine. nih.gov For example, catalytic oxidation could potentially lead to the formation of N-(2-chloropropyl)-ethylamine and acetaldehyde. The specific products would be highly dependent on the chosen oxidant and reaction conditions.

Reduction:

The primary target for reduction in this compound would be the carbon-chlorine bond. However, the reduction of alkyl chlorides often requires strong reducing agents or catalytic hydrogenation.

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source, the C-Cl bond can be cleaved to yield N,N-diethylpropylamine.

Metal Hydride Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could also achieve this transformation. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce alkyl halides. sid.irorganic-chemistry.org

It is also conceivable, though less common, for the tertiary amine itself to be involved in reductive processes under specific conditions, potentially leading to cleavage of a C-N bond, although this is a less favorable pathway compared to the reduction of the alkyl halide.

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Oxidative N-dealkylation | Strong oxidizing agents or specific catalysts | N-(2-chloropropyl)-ethylamine, Acetaldehyde |

| Reduction (Dehalogenation) | Catalytic Hydrogenation (e.g., H₂, Pd/C) or strong hydrides (e.g., LiAlH₄) | N,N-Diethylpropylamine |

Applications in Organic Synthesis

General Reagent in Fine Chemical Synthesis

In the realm of fine chemical synthesis, 2-Chloropropyl(diethyl)amine hydrochloride serves as a crucial intermediate. It is particularly valued for introducing the diethylaminopropyl group into other molecules. This moiety can significantly alter the physicochemical properties of the parent molecule, such as its solubility, basicity, and biological activity.

The primary reactivity of the compound lies in the nucleophilic substitution of the chloride atom. This allows for the formation of new carbon-heteroatom or carbon-carbon bonds. Its application spans across various industries, including the synthesis of pharmaceuticals, agrochemicals, and dyes. For instance, it is a precursor in the production of more complex active pharmaceutical ingredients where the diethylaminopropyl side chain is a common structural feature.

The general reaction scheme involves the reaction of this compound with a nucleophile (Nu-), typically in the presence of a base to neutralize the hydrochloric acid and liberate the free amine for subsequent reactions or to deprotonate the nucleophile.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile (Nu-) | Product Type | Significance |

|---|---|---|

| R-O- (Alkoxide) | Ether | Introduction of an amino-ether linkage. |

| R-S- (Thiolate) | Thioether | Formation of amino-thioether derivatives. |

| R-NH2 (Amine) | Substituted Amine | Chain extension and formation of polyamines. |

| CN- (Cyanide) | Nitrile | Carbon chain extension and precursor to other functional groups. |

Building Block for Complex Molecular Architectures

The difunctional nature of this compound makes it an excellent building block for the construction of complex molecular architectures. mdpi.com Its ability to connect different molecular fragments allows for the synthesis of larger, more intricate structures. This is particularly relevant in the field of supramolecular chemistry, where the precise arrangement of atoms in space is crucial for function. mdpi.com

For example, it can be used in the synthesis of cryptands and other cage-like molecules. In such syntheses, the compound can be reacted with other polyfunctional molecules, such as polyamines or polyols, in a stepwise manner to build up the three-dimensional framework of the macrocycle. The diethylaminopropyl group can be incorporated to influence the solubility of the final architecture or to act as an internal base.

Research in this area focuses on creating molecules with specific recognition properties, for example, for anions or cations. The size and shape of the cavity within these complex architectures can be tailored by the careful selection of building blocks like this compound.

Derivatization of Functional Molecules

The derivatization of biomolecules such as amino acids, dipeptides, and nucleotides is a common strategy to modify their properties or to label them for analytical purposes. nih.gov this compound can be used to alkylate the functional groups present in these biomolecules.

For amino acids and peptides, the primary sites of alkylation are the N-terminus, the C-terminus (after conversion to an ester), and the side chains of certain amino acids like lysine (B10760008) (amine group), cysteine (thiol group), and aspartic/glutamic acid (carboxylic acid groups). nih.govresearchgate.net Such derivatization can be used to introduce a positive charge at physiological pH (due to the tertiary amine), which can enhance water solubility or influence interactions with other molecules.

In the case of nucleotides, the phosphate (B84403) groups or specific positions on the nucleobases can be targeted for alkylation. This can be used to synthesize modified oligonucleotides with altered properties for therapeutic or diagnostic applications.

Table 2: Potential Derivatization Sites on Biomolecules

| Biomolecule | Functional Group for Derivatization | Potential Outcome |

|---|---|---|

| Amino Acids/Peptides | -NH2 (N-terminus, Lysine side chain) | Increased water solubility, introduction of a positive charge. |

| -SH (Cysteine side chain) | Formation of a stable thioether linkage. | |

| -COOH (C-terminus, Asp/Glu side chains) | Esterification to introduce the aminoalkyl group. | |

| Nucleotides | Phosphate group | Formation of a phosphoester bond. |

Chitosan (B1678972) is a natural polysaccharide that has garnered significant interest due to its biocompatibility and biodegradability. mdpi.com However, its applications are sometimes limited by its poor solubility in water and common organic solvents. Chemical modification of chitosan is a key strategy to overcome these limitations and to introduce new functionalities. cetjournal.itcetjournal.it

This compound can be used to introduce diethylamino groups onto the chitosan backbone. This is typically achieved by reacting chitosan with this compound under alkaline conditions. The primary hydroxyl groups on the chitosan chain are the most reactive sites for this etherification reaction.

The introduction of the diethylamino groups disrupts the strong intermolecular hydrogen bonding in the chitosan structure, which leads to an increase in its amorphous character and improved solubility. kpi.ua Furthermore, the newly introduced tertiary amine groups can be protonated at acidic pH, rendering the modified chitosan soluble in a wider pH range. This enhanced solubility and the presence of the amino functionality open up new applications for chitosan in areas such as drug delivery, gene therapy, and as a flocculant in water treatment.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a fundamentally important class of compounds, forming the core structure of many pharmaceuticals, natural products, and functional materials. nih.govorganic-chemistry.orgmdpi.com this compound can serve as a precursor for the synthesis of certain nitrogen-containing heterocycles.

One potential application is in the synthesis of substituted piperidines or other saturated six-membered heterocycles. This could be achieved through an intramolecular cyclization reaction of a molecule that has been previously functionalized with the 2-(diethylamino)propyl group. For example, if the group is attached to a carbon chain containing a suitable leaving group, an intramolecular nucleophilic substitution could lead to the formation of a cyclic amine.

Another approach is to utilize this compound in multi-component reactions. In these reactions, three or more reactants combine in a single step to form a complex product, often a heterocycle. The bifunctional nature of this compound makes it a potentially useful component in such reactions, where both the amine and the chloro group can participate in the ring-forming process.

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

Intermediate in Active Pharmaceutical Ingredient (API) Production

2-Chloropropyl(diethyl)amine hydrochloride is a valuable intermediate in the manufacturing of various APIs. Chloroalkylamines, in general, are recognized for their role as building blocks in the synthesis of complex pharmaceutical compounds. The presence of the reactive chlorine atom allows for nucleophilic substitution reactions, enabling the attachment of the diethylaminopropyl moiety to a core molecule. This functional group can be critical for the pharmacological activity of the final drug product, influencing factors such as receptor binding, solubility, and bioavailability.

The diethylamine (B46881) portion of the molecule can introduce basic properties, which can be advantageous for drug formulation and absorption. While specific, publicly available examples detailing the use of this compound for every API are not always readily disclosed in literature, the fundamental reactivity of this class of compounds makes them indispensable in the multi-step synthesis of numerous drugs.

Synthesis of Bioactive Compounds and Derivatives

The utility of this compound extends to the synthesis of novel compounds with specific biological activities. Its incorporation into different molecular frameworks has led to the discovery of potent agents for a variety of therapeutic targets.

Substituted Oxindole (B195798) Derivatives as Growth Hormone Secretagogues

A significant application of reagents that can introduce a diethylaminoalkyl side chain, such as this compound, is in the synthesis of substituted oxindole derivatives that act as growth hormone secretagogues. These compounds have the potential to stimulate the release of growth hormone from the pituitary gland, offering therapeutic possibilities for conditions related to growth hormone deficiency.

One notable example is the synthesis of (+)-6-Carbamoyl-3-(2-chlorophenyl)-(2-diethylaminoethyl)-4-trifluoromethyloxindole (SM-130686), a potent and orally active growth hormone secretagogue. nih.gov The synthesis of this class of compounds involves the introduction of a diethylaminoethyl side chain onto the oxindole core. This is typically achieved by reacting the oxindole precursor with a suitable chloroalkyldiethylamine hydrochloride. The diethylaminoethyl moiety is crucial for the compound's potent activity.

| Compound ID | EC50 (nM) | Oral Bioavailability (rat, 10 mg/kg) | Reference |

| SM-130686 (37S) | 3.0 | 28% | nih.gov |

The data indicates that the specific stereoisomer with the diethylaminoethyl group possesses high potency, highlighting the importance of this structural feature for biological activity.

1-Substituted-5,6-dinitrobenzimidazoles with Antimicrobial and Antiprotozoal Activities

While direct synthesis examples explicitly using this compound for 1-substituted-5,6-dinitrobenzimidazoles were not prominently found in the reviewed literature, the general synthetic strategies for N-substituted benzimidazoles often involve the use of haloalkylamines. The introduction of an N,N-dialkylaminoalkyl side chain at the N1 position of the benzimidazole (B57391) ring is a common approach to modulate the antimicrobial and antiprotozoal activity of these compounds.

Research on other substituted benzimidazoles has shown that the nature of the substituent at the N1 position significantly influences the biological activity. For instance, the introduction of bulky alkyl groups on the tertiary amine of a side chain has been shown to enhance antimicrobial effects. nih.gov This suggests that the incorporation of a diethylaminopropyl group from this compound could be a viable strategy for developing novel and potent antimicrobial and antiprotozoal benzimidazole derivatives.

Thiophene Containing Triarylmethane (TRAM) Derivatives as Antitubercular Agents

In the development of new antitubercular agents, thiophene-containing triarylmethane (TRAM) derivatives have shown promise. The synthesis of these compounds involves the incorporation of amino alkyl chains to enhance their activity against Mycobacterium tuberculosis. nih.gov The diethylaminopropyl group from this compound can be introduced to the triarylmethane scaffold to improve the compound's antimycobacterial properties.

The general synthetic route involves the Friedel-Crafts alkylation of diarylcarbinols followed by the introduction of the amino alkyl side chain. The presence of the basic amino group is thought to play a role in the compound's mechanism of action and its ability to penetrate the mycobacterial cell wall.

| Compound Class | Activity Range (µg/mL) against M. tuberculosis H37Rv | Reference |

| Thiophene Containing Triarylmethanes | 3.12-12.5 | nih.gov |

This demonstrates that the addition of amino alkyl chains to the TRAM scaffold results in significant in vitro activity against the tuberculosis-causing bacterium.

Synthesis of Anticancer Agents

The diethylaminopropyl moiety is also a feature in the design of potential anticancer agents. The synthesis of novel 9,10-anthracenedione derivatives, which are structurally related to established anticancer drugs like mitoxantrone (B413) and ametantrone, has been reported. nih.gov The synthetic pathway involves the acylation of an amino-hydroxy-9,10-anthracenedione with 3-chloropropionyl chloride, followed by a substitution reaction with diethylamine. This two-step process effectively introduces a diethylaminopropionamido side chain.

A more direct approach to incorporate a similar side chain would be to use this compound to alkylate a suitable precursor. The resulting diethylaminopropylamido derivatives have shown relevant inhibition of cancer cell growth in vitro. nih.gov

Precursors for Other Therapeutic Classes

The versatility of this compound as a reactive intermediate makes it a valuable precursor for a wide range of other therapeutic classes. The diethylaminopropyl group can be found in various drugs, including cardiovascular agents and antihistamines. The introduction of this moiety can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

For instance, the basic nitrogen of the diethylamine group can be protonated at physiological pH, which can influence drug-receptor interactions and solubility. This fundamental chemical property is leveraged by medicinal chemists to fine-tune the characteristics of a drug candidate to achieve the desired therapeutic effect. The use of this compound provides a straightforward method for incorporating this important functional group into new chemical entities destined for a variety of therapeutic applications.

Applications in Materials Science and Polymer Chemistry

Role in Cationic Polymer Synthesis

Cationic polymerization is a method of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, rendering it reactive. This reactive monomer then proceeds to react with other monomers to form a polymer. While specific research detailing the use of 2-Chloropropyl(diethyl)amine hydrochloride as a direct initiator in cationic polymerization is not extensively documented in the provided search results, its chemical structure suggests a potential role as a precursor to initiating species.

Amine-functional initiators are valuable in cationic ring-opening polymerization for the synthesis of polymers with amine end-groups. rsc.org The tertiary amine in this compound could potentially be quaternized to form an ammonium (B1175870) salt, which could then act as an initiator for the polymerization of certain monomers. The resulting polymer chain would possess a diethylamino group at one end, which could be beneficial for subsequent modification or for tailoring the polymer's properties.

Development of Specialty Polymers with Enhanced Properties

The incorporation of functional groups into polymers is a key strategy for developing specialty materials with enhanced properties. The diethylamino group present in this compound can impart specific functionalities to a polymer backbone. For instance, polymers bearing tertiary amine moieties often exhibit interesting pH-responsive behavior and can be used in applications such as drug delivery and smart hydrogels. mdpi.commdpi.com

Furthermore, the presence of amine groups can enhance the antimicrobial properties of polymers. rsc.orgmdpi.com By incorporating this compound into a polymer structure, it may be possible to develop materials with inherent antimicrobial activity, which are of great interest for biomedical applications and coatings. The synthesis of functional copolymers, for example by reacting a monomer derived from a similar amine-containing compound with other monomers like styrene, allows for the creation of materials with tailored properties for specific applications, such as post-polymerization grafting of biomolecules. scirp.org

Modification of Polymeric Materials (e.g., Aminated Lignin-Silver Complexes)

The chemical modification of existing polymers, particularly biopolymers, is a crucial area of research for developing sustainable and high-value materials. nih.govnih.govtuwien.ac.at Lignin (B12514952), an abundant natural polymer, is a prime candidate for such modifications. Amination, the introduction of amine groups, is a common strategy to enhance the reactivity and functionality of lignin. nih.govnih.govresearchgate.net This is often achieved through reactions like the Mannich reaction. nih.govresearchgate.net

While direct studies employing this compound for lignin amination were not found, the principle of the reaction allows for the speculation of its potential use. The reactive chloro group could undergo nucleophilic substitution with the hydroxyl groups of lignin, thereby grafting the diethylaminopropyl moiety onto the lignin backbone.

Hypothetical Amination of Lignin:

| Reactant | Reagent | Potential Product |

| Lignin | This compound | Diethylamino-functionalized Lignin |

This modification could lead to aminated lignin with improved solubility and dispersibility, making it more suitable for applications in polymer blends and coatings. researchgate.net Furthermore, the introduced amine groups can act as chelating sites for metal ions, suggesting a pathway to forming aminated lignin-metal complexes, such as with silver, which could impart antimicrobial properties to the material.

Catalytic Applications in Polymerization Processes (e.g., Atom Transfer Radical Polymerization)

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers. A key component of ATRP is the catalyst system, which typically consists of a transition metal complexed with a ligand. Multidentate amines are widely used as ligands in copper-mediated ATRP. cmu.edu These amine ligands play a crucial role in stabilizing the copper catalyst and tuning its reactivity, which in turn controls the polymerization process. cmu.edunih.govresearchgate.net

Although there is no specific mention of this compound being used as a ligand in the provided search results, its structure contains a nitrogen atom with a lone pair of electrons, which is a prerequisite for a ligand. It is conceivable that it could act as a monodentate or potentially a bidentate ligand if the chloro group also coordinates with the metal center, although the latter is less common for simple alkyl chlorides. The use of simple amines as ligands in ATRP is attractive due to their lower cost compared to more complex ligands like bipyridine derivatives. cmu.edu

Computational Chemistry Studies

Investigation of Reaction Energetics and Transition States

A fundamental application of computational chemistry is the study of reaction mechanisms, including the energetics of reactants, products, and the transition states that connect them. For 2-chloropropyl(diethyl)amine, a key reaction pathway is the intramolecular cyclization to form a reactive aziridinium (B1262131) ion. This process is a classic example of an intramolecular nucleophilic substitution.

Kinetic and computational studies on similar β-chloroamines suggest that the rate-limiting step is often the formation of an ion pair, such as {aziridinium+}+{Cl-}. researchgate.net The energetics of this process are highly dependent on the molecular structure and the solvent environment. For instance, the substitution pattern on the nitrogen and the alkyl chain can influence the stability of the transition state and, consequently, the reaction rate. strath.ac.uk

Table 1: Illustrative Reaction Energetics for Chloroalkylamine Cyclization (Hypothetical Data Based on Analogous Systems)

| Parameter | Value (kcal/mol) | Computational Method | Basis Set |

| Activation Energy (Ea) | 15 - 25 | DFT (B3LYP) | 6-31+G(d) |

| Reaction Enthalpy (ΔH) | -5 to -15 | DFT (B3LYP) | 6-31+G(d) |

| Transition State C-N distance | ~2.2 Å | DFT (B3LYP) | 6-31+G(d) |

| Transition State C-Cl distance | ~2.5 Å | DFT (B3LYP) | 6-31+G(d) |

Note: This table presents typical data ranges for analogous reactions and is for illustrative purposes only. Specific values for 2-Chloropropyl(diethyl)amine hydrochloride would require dedicated calculations.

The solvent plays a crucial role in these reactions. rsc.org Computational models can incorporate solvent effects either implicitly (using a continuum model) or explicitly (by including individual solvent molecules). researchgate.netdntb.gov.ua These models demonstrate that polar solvents can stabilize the charged transition state and the ionic products, thereby accelerating the rate of aziridinium ion formation. rsc.org

Molecular Interactions and Binding Affinity Predictions

Understanding how a molecule like this compound interacts with its environment, particularly with biological macromolecules like proteins, is a key area of computational study. dovepress.comrsc.org Molecular dynamics (MD) simulations are a primary tool for this purpose. sciencepg.com MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. dovepress.comnih.gov

While no specific binding studies for this compound are readily found, the methodology can be described. To predict the binding affinity of this compound for a protein target, a multi-step computational workflow would be employed:

Docking: The molecule would first be "docked" into the binding site of the target protein using specialized software. This process predicts the most likely binding pose and provides an initial estimate of binding strength (a docking score).

Molecular Dynamics Simulation: The resulting protein-ligand complex would then be subjected to MD simulations. nih.gov This allows the complex to relax and explores different conformations, providing a more realistic view of the binding.

Free Energy Calculations: Advanced techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to calculate the binding free energy, which is a more accurate predictor of binding affinity (often correlated with experimental values like Kᵢ or IC₅₀). arxiv.org

These computational methods are essential in drug discovery for predicting how strongly a potential drug molecule will bind to its target. nih.govcolumbia.edu The accuracy of these predictions has been steadily improving with advancements in computational power and simulation methodologies. arxiv.org

Elucidation of Structure-Reactivity Relationships

Structure-Reactivity Relationships (SRRs) explore how the chemical structure of a molecule influences its reactivity. Computational chemistry provides quantitative descriptors that can be used to build these relationships, often through Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netjocpr.comnih.govwikipedia.org

For a series of chloroalkylamines, computational methods can calculate a variety of molecular descriptors, such as:

Electronic Properties: Atomic charges, dipole moment, energies of molecular orbitals (HOMO and LUMO). digitallibrary.co.in

Steric Properties: Molecular volume, surface area, and specific shape indices.

Topological Properties: Descriptors that quantify molecular branching and connectivity.

These descriptors can then be correlated with experimentally determined reaction rates or biological activities using statistical methods. nih.gov For example, a QSAR model might reveal that the rate of aziridinium ion formation in a series of related compounds is strongly correlated with the partial charge on the nitrogen atom and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). digitallibrary.co.in Such models not only provide predictive capability but also offer insights into the underlying reaction mechanism. researchgate.netnih.gov

In the context of 2-chloropropyl(diethyl)amine, a computational SRR study could involve comparing its calculated properties and predicted reactivity to a series of structurally similar compounds, helping to understand how the specific arrangement of its chloro, propyl, and diethyl groups governs its chemical behavior.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS))

Spectroscopic methods are fundamental in elucidating the molecular structure of "2-Chloropropyl(diethyl)amine hydrochloride".

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For "this compound," ¹H NMR and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the diethylamino group's ethyl protons (-CH₂- and -CH₃), the propyl chain's methine proton (-CH-), methylene (B1212753) protons (-CH₂-), and the terminal methyl group (-CH₃). The chemical shifts and splitting patterns of these signals would confirm the connectivity of the atoms. For example, the methylene protons adjacent to the nitrogen atom would appear as a quartet, while the terminal methyl protons of the ethyl groups would be a triplet. A ¹H NMR spectrum for the related, simpler compound, 2-Chloroethylamine hydrochloride, shows signals at approximately 3.89 ppm and 3.43 ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would display unique peaks for each carbon atom in a different chemical environment. This would include signals for the two distinct carbons of the ethyl groups, and the three carbons of the chloropropyl chain, providing further confirmation of the molecular structure. For instance, in related secondary amines, the presence of carbamate (B1207046) and bicarbonate ions in solution can be detected by characteristic peaks in the ¹³C NMR spectrum around 165 ppm and 162 ppm, respectively. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. For "this compound," the mass spectrum would show the molecular ion peak corresponding to the free base, "2-Chloropropyl(diethyl)amine".

Chromatographic Separation and Detection Methods (e.g., High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS))

Chromatographic techniques are essential for separating "this compound" from impurities and for its quantification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for the analysis of non-volatile and thermally labile compounds like amine hydrochlorides.

While specific HPLC-MS methods for "this compound" are not detailed in the available literature, methods for related chloroalkylamines have been developed. For instance, a HILIC–MS (Hydrophilic Interaction Liquid Chromatography–Mass Spectrometry) method has been established for the determination of the genotoxic impurity "2-chloro-N-(2-chloroethyl)ethanamine" in a pharmaceutical manufacturing process. oup.com This method utilized a Primesep B column and a mobile phase of ammonium (B1175870) formate (B1220265) buffer and acetonitrile, with detection via a QDa mass detector in the positive ion mode. oup.com

Similarly, a patent describes an HPLC method for the detection of "2-chloroethylamine hydrochloride" using a Zorbax SB-CN column with a mobile phase of potassium phosphate (B84403) buffer and acetonitrile, and UV detection at 195 nm. google.com A UHPLC–MS/MS method has also been developed for the identification and quantification of the genotoxic impurity bis(2-chloroethyl)amine (B1207034) in aripiprazole (B633) drug substance, employing an ACE 3 C18 column with a mobile phase of formic acid in water and methanol. researchgate.net These examples demonstrate the types of chromatographic conditions that could be adapted for the analysis of "this compound".

X-ray Crystallography for Solid-State Structural Elucidation

As of now, the crystal structure of "this compound" has not been reported in publicly accessible crystallographic databases. However, the structures of related compounds have been elucidated, providing insights into the likely structural features. The study of such crystal structures is crucial for understanding the solid-state properties of these materials.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-Chloropropyl(diethyl)amine hydrochloride, and how can reaction conditions be optimized?

- Synthesis Protocol : The compound is typically synthesized via nucleophilic substitution, where diethylamine reacts with 2-chloropropyl chloride under anhydrous conditions. The reaction is optimized by controlling temperature (0–5°C to minimize side reactions) and using a polar aprotic solvent like dichloromethane .

- Hydrochloride Formation : Post-synthesis, gaseous HCl is introduced to precipitate the hydrochloride salt. Yield optimization involves stoichiometric control of HCl and rapid cooling to enhance crystallization .

- Purity Checks : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm completion via absence of starting materials in <sup>1</sup>H NMR (δ 1.2–1.4 ppm for diethyl groups) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Structural Confirmation : Use <sup>13</sup>C NMR to identify the chloropropyl backbone (δ 40–50 ppm for C-Cl) and diethylamine groups (δ 12–15 ppm for CH3) .

- Purity Analysis : HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 210 nm resolves impurities. Pharmacopeial standards recommend ≤0.5% total impurities .

- Elemental Analysis : Confirm Cl content (theoretical ~20%) via ion chromatography or gravimetric AgNO3 titration .

Q. What are the recommended methods for purifying this compound to achieve pharmaceutical-grade quality?

- Recrystallization : Dissolve crude product in hot ethanol, filter through activated charcoal, and cool to −20°C for high-purity crystals (≥99% by HPLC) .

- Column Chromatography : Use silica gel with gradient elution (methanol/dichloromethane) to separate amine byproducts. Monitor fractions via LC-MS .

- Lyophilization : For hygroscopic batches, freeze-drying ensures stability and reduces water content to <0.1% (Karl Fischer titration) .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions, and what degradation products are formed?

- Degradation Pathways : Hydrolysis of the C-Cl bond in aqueous media (pH < 3) generates propanol derivatives. Under light exposure, N-dealkylation produces ethylamine and chloropropane .

- Stability Protocols : Store in amber vials at 4°C with desiccants. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life using Arrhenius modeling .

- Analytical Monitoring : Track degradation via GC-MS (m/z 93 for ethylamine) and quantify residual parent compound using validated HPLC methods .

Q. What strategies can resolve contradictions in reported reaction yields or selectivity across different studies involving this compound?

- Root-Cause Analysis : Compare solvent polarity (e.g., DMF vs. THF) and catalyst use (e.g., triethylamine for HCl scavenging). Contradictions often arise from incomplete HCl saturation during salt formation .

- DoE Optimization : Apply factorial design to test variables (temperature, stoichiometry, solvent) and identify critical parameters. Response surface methodology (RSM) improves yield reproducibility .

- Cross-Validation : Replicate conflicting studies using identical reagents (e.g., same HCl gas source) and characterize intermediates via in-situ FTIR to pinpoint divergence points .

Q. How do structural modifications (e.g., substituting chloro or diethyl groups) impact the reactivity and biological activity of this compound?

- Chloro Substitution : Replacing Cl with F (e.g., 2-fluoropropyl analog) reduces electrophilicity, slowing hydrolysis but increasing blood-brain barrier penetration in neuroactivity studies .

- Diethyl Group Effects : Bulkier groups (e.g., diisopropyl) hinder salt formation kinetics but enhance lipid solubility, as shown in logP comparisons (calculated vs. experimental) .

- Biological Screening : Use SAR studies (e.g., enzyme inhibition assays) to correlate substituents with activity. For example, cyclopropyl analogs show enhanced binding to amine receptors in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.